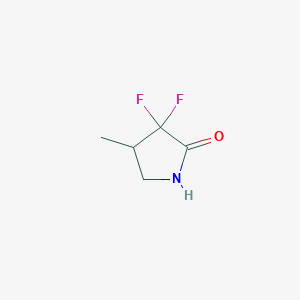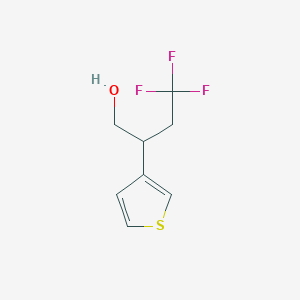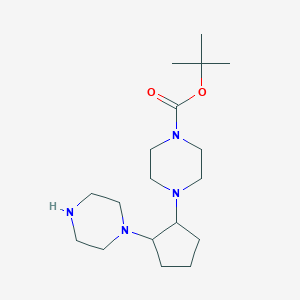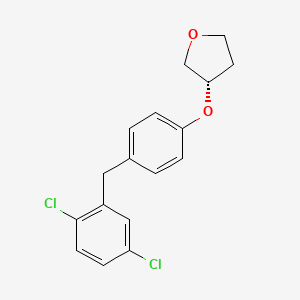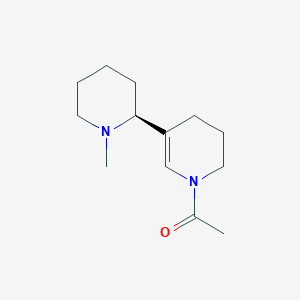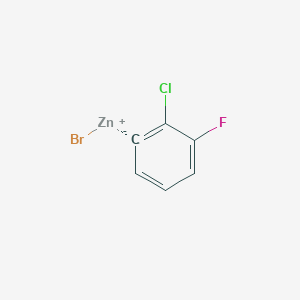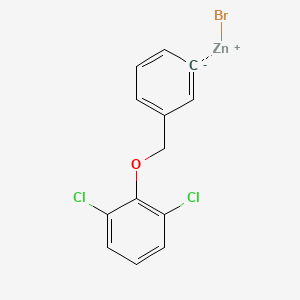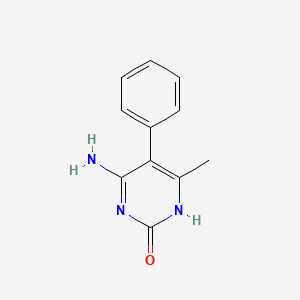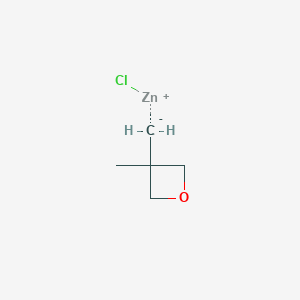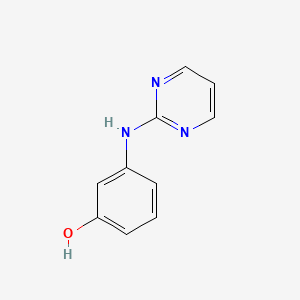
3-(Pyrimidin-2-ylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-2-ylamino)phenol is an organic compound that features a pyrimidine ring attached to an aminophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-ylamino)phenol typically involves the reaction of 2-aminopyrimidine with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and a solvent like anhydrous ethanol. The mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of readily available raw materials and aim to maximize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols and pyrimidines.
Aplicaciones Científicas De Investigación
3-(Pyrimidin-2-ylamino)phenol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-2-ylamino)phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2. This interaction inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(Pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide: Another pyrimidine derivative with anticancer properties.
4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol: Known for its anti-inflammatory effects.
Uniqueness
3-(Pyrimidin-2-ylamino)phenol is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and medicinal research .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
3-(pyrimidin-2-ylamino)phenol |
InChI |
InChI=1S/C10H9N3O/c14-9-4-1-3-8(7-9)13-10-11-5-2-6-12-10/h1-7,14H,(H,11,12,13) |
Clave InChI |
GCQRVSCTOLBGKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


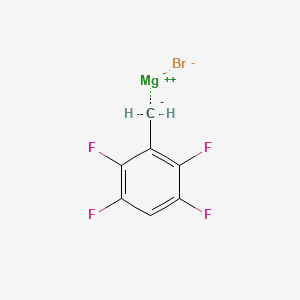
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
